2-(4-(methylthio)phenyl)-1H-imidazole
Overview
Description
The compound “2-(4-(methylthio)phenyl)-1H-imidazole” is a lesser-known substance and there is limited information available about it. It is a member of the phenethylamine class . It is thought to produce its effects by binding to serotonin receptors in the brain, although the precise mechanism is not fully understood .
Scientific Research Applications
Corrosion Inhibition
A notable application of imidazole derivatives, including 2-(4-(methylthio)phenyl)-1H-imidazole, is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion in aggressive environments:
Inhibition of Carbon Steel Corrosion : Imidazole derivatives have been shown to act as effective corrosion inhibitors for carbon steel in hydrochloric acid environments. Their efficiency increases with concentration, suggesting a strong adsorption onto the metal surface and following the Langmuir adsorption isotherm model. These inhibitors provide a protective layer on the metal, significantly reducing corrosion rates (Zhang et al., 2015).
Copper Corrosion Prevention : Research has also highlighted the use of imidazole derivatives in preventing copper corrosion. These compounds improve inhibitory efficiency in environments with varying pH values, pointing towards their adaptability and potential for broad application in metal protection (Ćurković et al., 2010).
Anti-cancer Activity
- Tumour Inhibition : Imidazole derivatives have been synthesized and evaluated for their anti-cancer activity. Studies on animals have demonstrated a broad spectrum of anti-tumour action, suggesting that at least one N-methyl group is necessary for this activity. This discovery opens potential pathways for developing new cancer treatments (Audette et al., 1973).
Material Science and Other Applications
Photocatalytic Properties : Imidazole-based coordination complexes have been studied for their photocatalytic properties, specifically in the degradation of dyes, indicating their utility in environmental cleanup and wastewater treatment applications (Lu et al., 2021).
Electrolytes in Fuel Cells : The use of imidazole and its derivatives as additives in polybenzimidazole membranes doped with phosphoric acid has been explored. These additives improve the conductivity of membranes at high temperatures, highlighting their potential in enhancing fuel cell performance (Schechter & Savinell, 2002).
properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFJXFHLAXWHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623108 | |
Record name | 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(methylthio)phenyl)-1H-imidazole | |
CAS RN |
115053-39-9 | |
Record name | 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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